N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5356-56-9
VCID: VC21339693
InChI: InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
SMILES: C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C11H7ClN2O3S
Molecular Weight: 282.7 g/mol

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

CAS No.: 5356-56-9

Cat. No.: VC21339693

Molecular Formula: C11H7ClN2O3S

Molecular Weight: 282.7 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide - 5356-56-9

Specification

CAS No. 5356-56-9
Molecular Formula C11H7ClN2O3S
Molecular Weight 282.7 g/mol
IUPAC Name N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Standard InChI Key PUABAHPYKYPLMP-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Appearance Powder

Introduction

Chemical Properties and Structure

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is characterized by a specific molecular structure containing both aromatic and heterocyclic elements. The compound features a thiophene ring connected to a phenyl group through a carboxamide linkage, with the phenyl group bearing chloro and nitro substituents at the 4- and 2-positions, respectively.

Basic Identification Data

The compound can be identified through various chemical identifiers as presented in the following table:

ParameterValue
CAS Number5356-56-9
Molecular FormulaC₁₁H₇ClN₂O₃S
Molecular Weight282.7 g/mol
IUPAC NameN-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Physical AppearancePowder
PubChem Compound ID2843343

Table 1: Basic identification parameters of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

Structural Representation

The compound's structure is characterized by several unique identifiers used in chemical informatics:

Structural IdentifierValue
Standard InChIInChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Standard InChIKeyPUABAHPYKYPLMP-UHFFFAOYSA-N
Canonical SMILESC1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)N+[O-]

Table 2: Structural identifiers for N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

The molecular structure features several functional groups that contribute to its chemical behavior and potential biological activity:

  • A thiophene ring, which provides aromaticity and potential for π-stacking interactions

  • A carboxamide linker, which can participate in hydrogen bonding

  • A nitro group at the ortho position of the phenyl ring, which acts as an electron-withdrawing group

  • A chloro substituent at the para position, which influences the electron distribution and lipophilicity

Synthesis Methods

The synthesis of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically follows established routes for carboxamide formation between aromatic carboxylic acids and aromatic amines.

Standard Synthetic Approach

The primary synthetic pathway involves the reaction between thiophene-2-carboxylic acid (or its derivatives) and 4-chloro-2-nitroaniline. This reaction generally requires the following steps:

  • Activation of the carboxylic acid group of thiophene-2-carboxylic acid

  • Nucleophilic attack by the amino group of 4-chloro-2-nitroaniline

  • Formation of the amide bond with elimination of water or other leaving groups

Coupling Reagents and Conditions

The synthesis typically employs coupling agents to facilitate the reaction. Common coupling agents used for similar amidation reactions include:

Coupling AgentFunction
DCC (N,N'-Dicyclohexylcarbodiimide)Activates carboxylic acid
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)Forms reactive intermediate with improved selectivity
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Reduces racemization and improves yields
T3P (Propylphosphonic anhydride)Minimizes side reactions

Table 3: Common coupling agents for amide bond formation

The reaction conditions typically involve:

  • Use of appropriate solvents such as DMF, DCM, or THF

  • Base (e.g., triethylamine, DIPEA, or pyridine) to neutralize the acid formed

  • Room temperature to moderate heating (25-60°C)

  • Reaction time ranging from 4-24 hours depending on reactivity

Research Applications and Future Directions

Given the limited specific research on N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide, several avenues for future investigation present themselves.

Synthesis Optimization

Future research could focus on:

  • Developing green chemistry approaches to synthesize the compound with reduced environmental impact

  • Implementing flow chemistry techniques for scalable production

  • Exploring alternative coupling agents to improve yield and purity

Biological Screening

Comprehensive biological screening could include:

  • In vitro assays against various enzyme targets and receptor systems

  • Cell-based assays to determine cytotoxicity and other cellular effects

  • Antimicrobial testing against a panel of bacterial and fungal strains

  • Anti-inflammatory assays using standard models (e.g., inhibition of cytokine production)

Computational Studies

Molecular modeling and computational approaches could provide valuable insights:

  • Molecular docking studies to predict binding affinity to specific enzymes or receptors

  • QSAR (Quantitative Structure-Activity Relationship) analyses to identify key structural features for activity

  • Molecular dynamics simulations to understand the conformational preferences and behavior in biological environments

Structural Modifications

Systematic structural modifications could be explored to:

  • Enhance potential therapeutic properties

  • Improve pharmacokinetic parameters

  • Reduce potential toxicity

  • Establish clear structure-activity relationships

Potential modifications might include:

  • Substitution of the chloro group with other halogens or functional groups

  • Replacement of the nitro group with other electron-withdrawing or electron-donating groups

  • Modification of the thiophene ring with other heterocycles

  • Introduction of additional substituents on the thiophene ring

ParameterDescription
Primary UseResearch purposes only
RestrictionsNot for human or veterinary use
PackagingTypically available in milligram to gram quantities
PurityResearch grade (typically >95%)

Table 4: Commercial availability parameters

Purchase ParametersDetails
Estimated DeliveryTypically within 1-2 weeks of ordering
Price RangeVariable based on quantity and supplier

Table 5: Pricing and delivery information

It should be noted that pricing and availability may vary significantly between suppliers and over time.

Analytical Characterization

Analytical characterization of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically involves various spectroscopic and chromatographic techniques.

Spectroscopic Identification

Standard spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for the aromatic protons of both the thiophene and phenyl rings

    • ¹³C NMR would reveal carbon signals including the distinctive carbonyl carbon of the carboxamide group

  • Infrared (IR) Spectroscopy

    • Expected bands include:

      • N-H stretching (3300-3500 cm⁻¹)

      • C=O stretching (1650-1680 cm⁻¹)

      • NO₂ symmetric and asymmetric stretching (1350-1550 cm⁻¹)

      • C-Cl stretching (600-800 cm⁻¹)

  • Mass Spectrometry

    • The molecular ion peak would be expected at m/z 282.7

    • Fragmentation patterns would likely include loss of NO, Cl, and cleavage of the amide bond

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would provide information about the compound's purity and can be used for quality control during synthesis.

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